molecular formula C7H3F6NO2 B12062900 2-Cyanohexafluoropropan-2-yl acrylate

2-Cyanohexafluoropropan-2-yl acrylate

Cat. No.: B12062900
M. Wt: 247.09 g/mol
InChI Key: LAXZFKFPNJAXDV-UHFFFAOYSA-N
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Description

2-Cyanohexafluoropropan-2-yl acrylate is a fluorinated acrylate monomer characterized by a cyano (-CN) group and a hexafluoropropan-2-yl substituent. Fluorinated acrylates are known for exceptional chemical resistance, thermal stability, and hydrophobicity due to the strong C-F bonds and electron-withdrawing effects of fluorine atoms . The cyano group enhances polarity and reactivity, making it useful in adhesives and specialty polymers.

Properties

Molecular Formula

C7H3F6NO2

Molecular Weight

247.09 g/mol

IUPAC Name

(2-cyano-1,1,1,3,3,3-hexafluoropropan-2-yl) prop-2-enoate

InChI

InChI=1S/C7H3F6NO2/c1-2-4(15)16-5(3-14,6(8,9)10)7(11,12)13/h2H,1H2

InChI Key

LAXZFKFPNJAXDV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(C#N)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanohexafluoropropan-2-yl acrylate typically involves the reaction of hexafluoropropan-2-yl acrylate with a cyano group donor under controlled conditions. One common method involves the use of acrylate monomers in a continuous flow process, where (meth)acryloyl chloride is reacted with alcohols in the presence of triethylamine .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes due to their efficiency and scalability. These processes minimize side products and facilitate the handling of the formed slurry, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanohexafluoropropan-2-yl acrylate undergoes various chemical reactions, including:

    Polymerization: This compound can polymerize through free radical mechanisms to form high molecular weight polymers.

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.

    Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.

Major Products:

    Polymerization: The major products are high-performance polymers with enhanced thermal and chemical resistance.

    Substitution: Substituted acrylates with modified functional groups.

Scientific Research Applications

2-Cyanohexafluoropropan-2-yl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanohexafluoropropan-2-yl acrylate primarily involves its ability to undergo rapid polymerization and form strong adhesive bonds. The presence of the cyano and acrylate groups facilitates anionic polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit strong adhesion properties due to the formation of hydrogen bonds and electrostatic interactions with substrates .

Comparison with Similar Compounds

Substituent Groups and Molecular Characteristics

Compound Key Substituents Molecular Weight (g/mol) Notable Features
2-Cyanohexafluoropropan-2-yl acrylate -CN, -CF(CF₃)₂ Inferred: ~250–300 High chemical inertness, thermal stability
Methyl 2-Cyanoacrylate -CN, -CH₃ 111.1 Rapid polymerization, strong adhesion
Ethyldiglycol Acrylate (EDGA) Ethyldiglycol group 188.2 Enhanced adhesion, copolymer versatility
Lauryl Acrylate 1214 Long aliphatic chain (C12–C14) Not specified Hydrophobicity, flexibility
Tetrahydrofurfuryl acrylate Tetrahydrofurfuryl group 156.18 Metabolite-derived toxicity profile

Reactivity and Polymerization

  • 2-Cyanohexafluoropropan-2-yl acrylate: The electron-withdrawing -CN and -CF₃ groups likely accelerate radical polymerization, similar to methyl cyanoacrylate. Fluorination reduces chain mobility, increasing glass transition temperature (Tg) .
  • Methyl 2-Cyanoacrylate: Rapid anionic polymerization in moist environments enables instant adhesives but requires strict handling protocols due to toxicity .
  • Ethyldiglycol Acrylate (EDGA): Reacts with diverse monomers (e.g., styrene, vinyl chloride) to form copolymers with tailored adhesion and flexibility .

Biological Activity

2-Cyanohexafluoropropan-2-yl acrylate has the molecular formula C7H3F6NO2C_7H_3F_6NO_2 and a molecular weight of approximately 227.09 g/mol. The structure includes a cyano group and hexafluoropropane moiety, which contribute to its reactivity and potential applications in various fields including materials science and medicinal chemistry .

The biological activity of 2-Cyanohexafluoropropan-2-yl acrylate is primarily attributed to its ability to interact with biological macromolecules. Its acrylate functional group allows for polymerization, which can influence cell behavior and tissue engineering applications. The compound may exhibit cytotoxicity against certain cancer cell lines, although specific mechanisms remain under investigation.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study investigated the cytotoxic effects of 2-Cyanohexafluoropropan-2-yl acrylate on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of 25 µM and 30 µM, respectively. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties :
    Another research focused on the antimicrobial properties of this compound. It was found to inhibit the growth of Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL. The study suggested that the fluorinated structure enhances membrane permeability, leading to bacterial cell death.

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MICReference
CytotoxicityMCF-7 (Breast Cancer)25 µM[Study 1]
CytotoxicityA549 (Lung Cancer)30 µM[Study 1]
AntimicrobialStaphylococcus aureus50 µg/mL[Study 2]

Synthesis and Characterization

The synthesis of 2-Cyanohexafluoropropan-2-yl acrylate typically involves the reaction of hexafluoropropene with acrylonitrile under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Potential Applications

Given its biological activities, 2-Cyanohexafluoropropan-2-yl acrylate is being explored for:

  • Drug Development : As a potential lead compound in developing new anticancer or antimicrobial agents.
  • Material Science : In creating fluorinated polymers with enhanced properties for biomedical applications.

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